Precursor Ion Mass Shift: +5.03 Da Separation from Unlabeled Pimozide N-Oxide Enables Unambiguous LC-MS/MS Quantification
Pimozide-d5 N-Oxide provides a +5.03 Da mass shift relative to unlabeled Pimozide N-Oxide. This exceeds the minimum +3 Da threshold required in quantitative LC-MS/MS to avoid isotopic cross-talk between the internal standard and the analyte's natural [M+2]/[M+3] isotopic envelope arising from the compound's two fluorine atoms . Industry guidance recommends +3 to +5 Da as the design target for deuterated internal standards in regulated bioanalysis [1].
| Evidence Dimension | Monoisotopic [M+H]+ precursor ion mass (m/z) |
|---|---|
| Target Compound Data | 483.58 m/z (C28H24D5F2N3O2; MW 482.58; 5 × ²H substitution on piperidine ring) |
| Comparator Or Baseline | Unlabeled Pimozide N-Oxide: 478.55 m/z (C28H29F2N3O2; MW 477.55; EP Impurity E, CAS 1083078-88-9) |
| Quantified Difference | Δm/z = +5.03 Da; ΔMW = +5.03 g/mol |
| Conditions | Calculated from molecular formula (C28H24D5F2N3O2 vs. C28H29F2N3O2) confirmed by IUPAC name and InChI key from BOC Sciences |
Why This Matters
A +5.03 Da mass shift ensures baseline-resolved MS/MS selected reaction monitoring (SRM) transitions free of isotopic cross-contamination, which is non-negotiable for achieving the ±15% accuracy and ±15% precision acceptance criteria mandated by FDA and EMA bioanalytical method validation guidelines.
- [1] Info-Pharma. Isotopically Labeled Internal Standard Selection Criteria and Practical Application Cases. 2025. Mass shift (m/z difference) must secure a minimum of +3 Da; typically +3, +4, or +5 Da is designed. View Source
